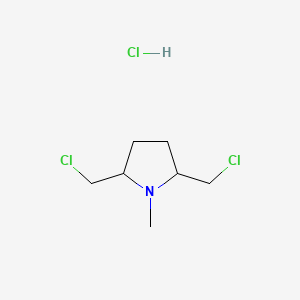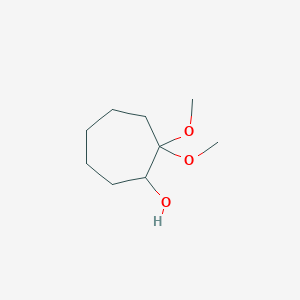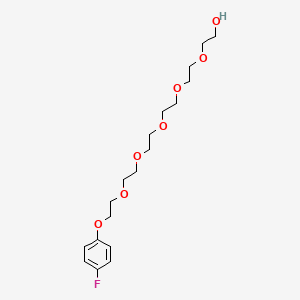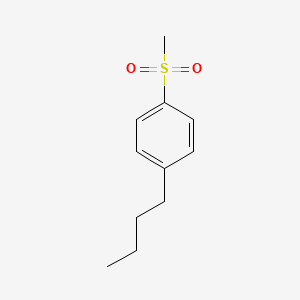
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products . This compound is characterized by the presence of two chloromethyl groups at the 2 and 5 positions and a methyl group at the 1 position of the pyrrolidine ring, along with a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds like pyrrolidines . This reaction can be catalyzed by organocatalysts, which provide a green chemistry alternative for the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or other efficient catalytic systems. The use of kinetic resolution protocols can also be employed to obtain enantiomerically pure compounds . These methods ensure high yields and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolidines, while oxidation reactions can produce oxidized derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride involves its interaction with molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride include other substituted pyrrolidines and pyrroles . These compounds share structural similarities and may exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloromethyl groups and a methyl group at specific positions on the pyrrolidine ring makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
91912-36-6 |
|---|---|
Fórmula molecular |
C7H14Cl3N |
Peso molecular |
218.5 g/mol |
Nombre IUPAC |
2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H |
Clave InChI |
CSXVRNOQBUCLJC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CCC1CCl)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)

![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

